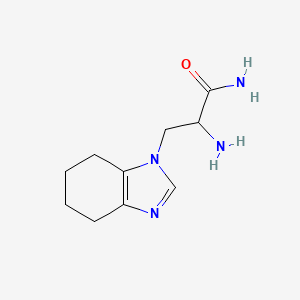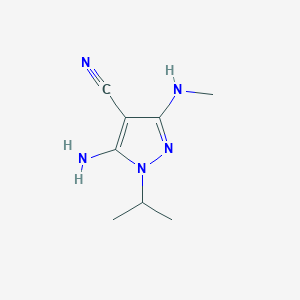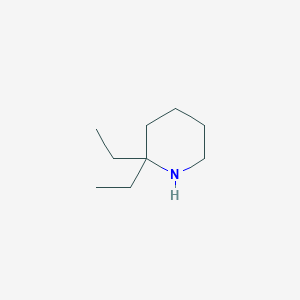![molecular formula C9H9NO3S2 B13289397 2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13289397.png)
2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that features a thieno[2,3-d][1,3]thiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to deliver the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.
Scientific Research Applications
2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to uric acid. This inhibition can help manage conditions like gout and hyperuricemia .
Comparison with Similar Compounds
Similar Compounds
Thiazole-5-carboxylic acid derivatives: These compounds share a similar core structure and have been studied for their enzyme inhibitory activities.
Thiophene derivatives: These compounds are structurally related and exhibit a range of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit xanthine oxidase with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H9NO3S2 |
|---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
2-propan-2-yloxythieno[2,3-d][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H9NO3S2/c1-4(2)13-9-10-7-5(15-9)3-6(14-7)8(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
LOHANEJXDZYINF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC2=C(S1)C=C(S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Piperidin-4-yl)amino]propanoic acid](/img/structure/B13289335.png)



![2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol](/img/structure/B13289352.png)







